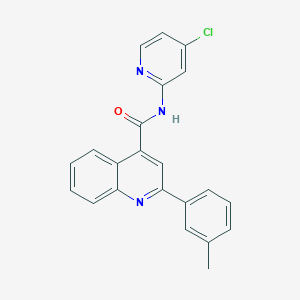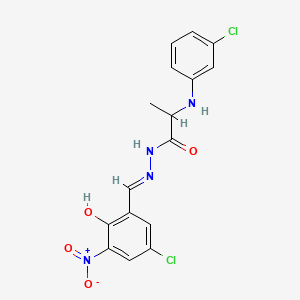![molecular formula C19H17F2N5O4S B10891793 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10891793.png)
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a difluoromethyl group, a methoxy group, a nitrophenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The difluoromethylation process can be achieved via a radical process, which is a common method for introducing difluoromethyl groups into organic molecules . The reaction conditions typically involve the use of radical initiators and specific catalysts to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process. The specific details of industrial production methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the nitro group could yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where difluoromethylated compounds have shown promise.
Industry: It could be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group may enhance the compound’s binding affinity or stability, while the triazole ring could play a role in its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-4-methylphenyl(methyl)sulfane: This compound also contains a difluoromethyl group and a sulfanyl group, but lacks the triazole ring and other functional groups present in the target compound.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and may have similar biological and synthetic applications.
Uniqueness
The uniqueness of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which may confer unique properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17F2N5O4S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl]methanimine |
InChI |
InChI=1S/C19H17F2N5O4S/c1-29-16-7-6-12(10-22-25-18(17(20)21)23-24-19(25)31-2)8-13(16)11-30-15-5-3-4-14(9-15)26(27)28/h3-10,17H,11H2,1-2H3/b22-10+ |
InChI Key |
YZHPHTISBWAQST-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=CC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)

![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10891744.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)


![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)
![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![(6Z)-6-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10891797.png)
![N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10891799.png)
